![molecular formula C21H22FN5O4 B2368061 2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878414-53-0](/img/structure/B2368061.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C21H22FN5O4/c1-13-11-26-17-18 (23-20 (26)25 (13)9-4-10-31-3)24 (2)21 (30)27 (19 (17)29)12-16 (28)14-5-7-15 (22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Electron Delocalization and N-Heterocyclic Carbenes
Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character has shown the influence of electron delocalization on the stability and structure of potential NHC precursors, highlighting the reactivity akin to alkyl halides and the formation of imidazolium-4,5-dione salts through chloride abstraction (Hobbs et al., 2010).
Anticancer Activity
A study on 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones revealed their potential as anticancer agents, showing good antiproliferative activity against various human cancer cell lines, suggesting the therapeutic relevance of imidazole derivatives in cancer treatment (Liu et al., 2018).
Anion Sensing
Imidazole-containing bisphenols have been structurally characterized and demonstrate potential as versatile hosts for anions, providing a foundation for the development of new sensing materials for environmental and biological applications (Nath & Baruah, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O4/c1-13-11-26-17-18(23-20(26)25(13)9-4-10-31-3)24(2)21(30)27(19(17)29)12-16(28)14-5-7-15(22)8-6-14/h5-8,11H,4,9-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSTYRQAVLPRKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CC(=O)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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